molecular formula C8H18OSSi B14283988 {[1-(Ethylsulfanyl)prop-1-en-1-yl]oxy}(trimethyl)silane CAS No. 130535-66-9

{[1-(Ethylsulfanyl)prop-1-en-1-yl]oxy}(trimethyl)silane

Cat. No.: B14283988
CAS No.: 130535-66-9
M. Wt: 190.38 g/mol
InChI Key: XEINAKXGOSGFIM-UHFFFAOYSA-N
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Description

{[1-(Ethylsulfanyl)prop-1-en-1-yl]oxy}(trimethyl)silane is a chemical compound with the molecular formula C8H18OSSi. It is characterized by the presence of an ethylsulfanyl group, a prop-1-en-1-yl group, and a trimethylsilyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(Ethylsulfanyl)prop-1-en-1-yl]oxy}(trimethyl)silane typically involves the reaction of a suitable precursor with trimethylsilyl chloride in the presence of a base. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, and may include additional purification steps such as distillation or chromatography to remove impurities.

Chemical Reactions Analysis

Types of Reactions

{[1-(Ethylsulfanyl)prop-1-en-1-yl]oxy}(trimethyl)silane can undergo various types of chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form simpler silanes or alkanes.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as halides or alkoxides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfanyl group may yield sulfoxides or sulfones, while reduction may yield simpler silanes or alkanes.

Scientific Research Applications

{[1-(Ethylsulfanyl)prop-1-en-1-yl]oxy}(trimethyl)silane has several scientific research applications, including:

    Biology: It may be used in the synthesis of biologically active compounds or as a protecting group for sensitive functional groups in biomolecules.

    Medicine: The compound may be explored for its potential therapeutic properties or as a precursor for the synthesis of pharmaceutical agents.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of {[1-(Ethylsulfanyl)prop-1-en-1-yl]oxy}(trimethyl)silane involves its ability to undergo various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications. For example, in organic synthesis, the trimethylsilyl group can act as a protecting group, preventing unwanted reactions at specific sites in a molecule.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to {[1-(Ethylsulfanyl)prop-1-en-1-yl]oxy}(trimethyl)silane include:

  • {[1-(Phenylsulfanyl)prop-1-en-1-yl]oxy}(trimethyl)silane
  • {[1-(Methylsulfanyl)prop-1-en-1-yl]oxy}(trimethyl)silane
  • {[1-(Butylsulfanyl)prop-1-en-1-yl]oxy}(trimethyl)silane

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and properties

Properties

CAS No.

130535-66-9

Molecular Formula

C8H18OSSi

Molecular Weight

190.38 g/mol

IUPAC Name

1-ethylsulfanylprop-1-enoxy(trimethyl)silane

InChI

InChI=1S/C8H18OSSi/c1-6-8(10-7-2)9-11(3,4)5/h6H,7H2,1-5H3

InChI Key

XEINAKXGOSGFIM-UHFFFAOYSA-N

Canonical SMILES

CCSC(=CC)O[Si](C)(C)C

Origin of Product

United States

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